molecular formula C25H28ClN3O2S B1668652 CAY10589 CAS No. 1077626-52-8

CAY10589

Cat. No.: B1668652
CAS No.: 1077626-52-8
M. Wt: 470.0 g/mol
InChI Key: FQMPYBCEABTPIK-UHFFFAOYSA-N
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Description

CAY10589 is a chemical compound known for its dual inhibitory action on microsomal prostaglandin E2 synthase-1 and 5-lipoxygenase. It is identified by the chemical name 2-[[4-[(1,1’-biphenyl)-4-ylmethyl)amino]-6-chloro-2-pyrimidinyl]thio]-octanoic acid. This compound has shown significant potential in inhibiting the synthesis of prostaglandin E2 and leukotrienes, which are key mediators in inflammatory responses .

Preparation Methods

The synthesis of CAY10589 involves several steps, starting with the preparation of the biphenylmethylamine derivative This intermediate is then reacted with 6-chloro-2-pyrimidinylthiol to form the core structureThe reaction conditions typically involve the use of organic solvents such as dimethylformamide and catalysts like triethylamine to facilitate the reactions .

Industrial production methods for this compound are not widely documented, but the laboratory synthesis methods provide a basis for scaling up the production. The key steps involve careful control of reaction temperatures and purification processes to ensure high purity and yield of the final product .

Chemical Reactions Analysis

CAY10589 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide, catalysts such as palladium on carbon, and controlled temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .

Scientific Research Applications

CAY10589 has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool compound to study the inhibition of microsomal prostaglandin E2 synthase-1 and 5-lipoxygenase, providing insights into the mechanisms of inflammation and pain.

    Biology: this compound is employed in cell-based assays to investigate its effects on the synthesis of prostaglandin E2 and leukotrienes, which are important in various biological processes such as immune response and cell signaling.

    Medicine: The compound is explored for its potential therapeutic applications in treating inflammatory diseases, given its ability to inhibit key enzymes involved in inflammation.

    Industry: This compound is used in the development of anti-inflammatory drugs and as a reference compound in pharmaceutical research

Mechanism of Action

CAY10589 exerts its effects by inhibiting the activity of microsomal prostaglandin E2 synthase-1 and 5-lipoxygenase. These enzymes are involved in the biosynthesis of prostaglandin E2 and leukotrienes, respectively. By inhibiting these enzymes, this compound reduces the production of these inflammatory mediators, thereby exerting anti-inflammatory effects. The molecular targets of this compound include the active sites of these enzymes, where it binds and prevents their catalytic activity .

Comparison with Similar Compounds

CAY10589 is unique in its dual inhibitory action on both microsomal prostaglandin E2 synthase-1 and 5-lipoxygenase. Similar compounds include:

This compound’s ability to inhibit both microsomal prostaglandin E2 synthase-1 and 5-lipoxygenase makes it a valuable compound for studying the combined effects on prostaglandin E2 and leukotriene pathways, providing a broader anti-inflammatory profile compared to other inhibitors .

Properties

IUPAC Name

2-[4-chloro-6-[(4-phenylphenyl)methylamino]pyrimidin-2-yl]sulfanyloctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28ClN3O2S/c1-2-3-4-8-11-21(24(30)31)32-25-28-22(26)16-23(29-25)27-17-18-12-14-20(15-13-18)19-9-6-5-7-10-19/h5-7,9-10,12-16,21H,2-4,8,11,17H2,1H3,(H,30,31)(H,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQMPYBCEABTPIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C(=O)O)SC1=NC(=CC(=N1)Cl)NCC2=CC=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10648876
Record name 2-[(4-{[([1,1'-Biphenyl]-4-yl)methyl]amino}-6-chloropyrimidin-2-yl)sulfanyl]octanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1077626-52-8
Record name 2-[[4-[([1,1′-Biphenyl]-4-ylmethyl)amino]-6-chloro-2-pyrimidinyl]thio]octanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1077626-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4-{[([1,1'-Biphenyl]-4-yl)methyl]amino}-6-chloropyrimidin-2-yl)sulfanyl]octanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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